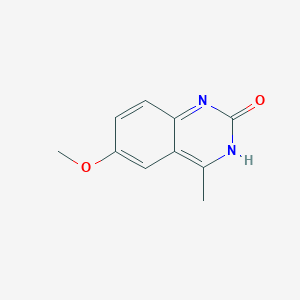
6-Methoxy-4-methylquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-4-methylquinazolin-2(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family It is characterized by a quinazoline core structure with a methoxy group at the 6th position and a methyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methoxybenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
6-Methoxy-4-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-methylquinazolin-2(1H)-one.
Reduction: Formation of 6-methoxy-4-methyl-1,2-dihydroquinazolin-2-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the reagents used.
科学研究应用
6-Methoxy-4-methylquinazolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 6-Methoxy-4-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The quinazolinone core can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function.
相似化合物的比较
Similar Compounds
4-Methylquinazolin-2(1H)-one: Lacks the methoxy group at the 6th position.
6-Methoxyquinazolin-2(1H)-one: Lacks the methyl group at the 4th position.
4,6-Dimethylquinazolin-2(1H)-one: Contains an additional methyl group at the 6th position instead of a methoxy group.
Uniqueness
6-Methoxy-4-methylquinazolin-2(1H)-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and material science.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
6-methoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-8-5-7(14-2)3-4-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13) |
InChI 键 |
VMWCTBKJVZEMRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)

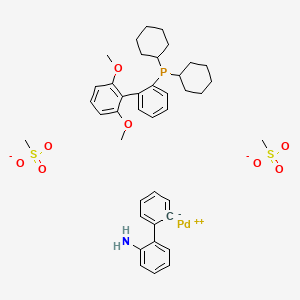
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
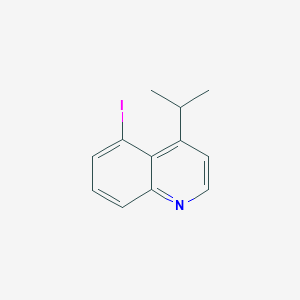
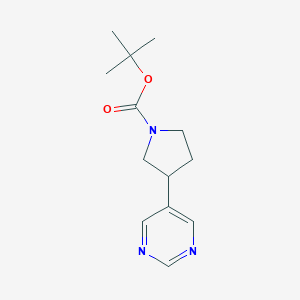
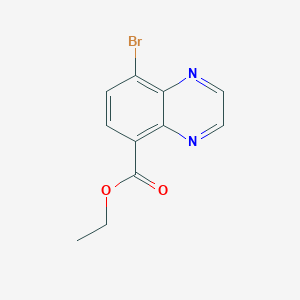
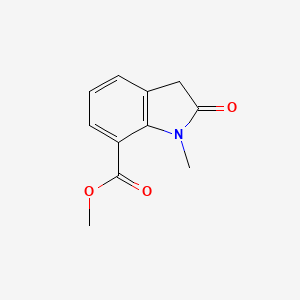
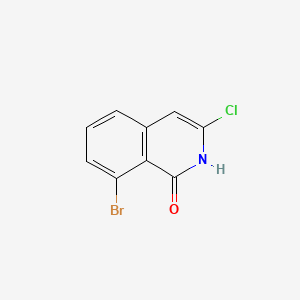

![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)

